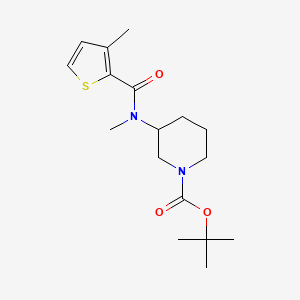

tert-Butyl 3-(N,3-dimethylthiophene-2-carboxamido)piperidine-1-carboxylate

Description

Historical Context and Development

The synthesis of tert-butyl 3-(N,3-dimethylthiophene-2-carboxamido)piperidine-1-carboxylate reflects advancements in protective group chemistry and heterocyclic synthesis methodologies. The Boc group, introduced in the mid-20th century, became a cornerstone for protecting amine functionalities during multi-step syntheses. The integration of thiophene rings—a sulfur-containing heterocycle—emerged as a critical strategy in the 1990s to enhance molecular stability and electronic properties in pharmaceutical candidates.

This compound’s development likely arose from the convergence of two trends: (1) the use of piperidine scaffolds in central nervous system (CNS) drug candidates and (2) the exploration of thiophene derivatives as bioisosteres for phenyl groups. Early synthetic routes involved coupling N-methylated thiophene-2-carboxamides with Boc-protected piperidine intermediates, as evidenced by analogous procedures in peptide mimetics.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₃S | |

| Molecular Weight | 338.46 g/mol | |

| Hydrogen Bond Acceptors | 0 | |

| SMILES | CN(C(=O)C=1SC=CC1C)C1CN(CCC1)C(=O)OC(C)(C)C | |

| InChIKey | LCNDVUSSFWQPBN-UHFFFAOYSA-N |

Current Research Landscape

Recent studies emphasize this compound’s role as a versatile intermediate. For example, its piperidine moiety serves as a conformational constraint in kinase inhibitors, while the thiophene-carboxamide group participates in hydrogen bonding with biological targets. A 2025 review highlighted its use in synthesizing protease-activated receptor (PAR) antagonists, where the Boc group facilitates selective deprotection during late-stage functionalization.

Notably, the compound’s methylated thiophene ring enhances metabolic stability compared to unmethylated analogs, addressing a common limitation in drug candidates. Research pipelines at academic and industrial laboratories exploit these attributes to develop candidates for inflammatory diseases and oncology.

Strategic Importance in Heterocyclic Chemistry

The compound exemplifies three pillars of modern heterocyclic chemistry:

- Diversification of Piperidine Scaffolds : Piperidine’s six-membered ring provides rigidity and nitrogen-based reactivity, enabling interactions with biological targets. Boc protection allows selective modification at the 3-position, as seen in the coupling of thiophene-carboxamide groups.

- Thiophene as a Bioisostere : The dimethylthiophene unit mimics phenyl groups while introducing sulfur-based electronic effects. This substitution improves solubility and modulates binding affinity, as demonstrated in comparative studies of carboxamide derivatives.

- Modular Synthesis : The compound’s structure supports sequential derivatization. For instance, the Boc group can be removed under mild acidic conditions to expose the piperidine nitrogen for further alkylation or acylation.

Synthetic Applications :

- Intermediate for PAR Inhibitors : The compound’s carboxamide group participates in hydrogen-bonding networks critical for inhibiting PAR-1, a target in thrombosis therapy.

- Building Block for CNS Drugs : Piperidine derivatives are prevalent in dopamine receptor modulators, where the Boc group ensures regioselective synthesis.

Properties

IUPAC Name |

tert-butyl 3-[methyl-(3-methylthiophene-2-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12-8-10-23-14(12)15(20)18(5)13-7-6-9-19(11-13)16(21)22-17(2,3)4/h8,10,13H,6-7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNDVUSSFWQPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N(C)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(N,3-dimethylthiophene-2-carboxamido)piperidine-1-carboxylate (CAS Number: 1353954-33-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H26N2O3S

- Molecular Weight : 338.47 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a thiophene-derived carboxamide.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in relation to receptor binding and modulation.

- Histamine H3 Receptor Binding :

- Anticonvulsant Activity :

- Toxicological Profile :

Case Studies and Experimental Results

Several studies have investigated the biological activity of related compounds:

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Insights

NMR Trends :

Thermal Stability :

- Melting points correlate with substituent polarity; fluorinated or aromatic derivatives (e.g., ) exhibit higher thermal stability than aliphatic analogs.

Preparation Methods

Boc Protection of 3-Aminopiperidine

The Boc group is introduced to the piperidine amine using tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

- Dissolve 3-aminopiperidine (1.0 equiv) in dichloromethane (DCM).

- Add triethylamine (TEA, 2.0 equiv) as a base.

- Slowly add Boc₂O (1.05 equiv) at 0°C, then stir at room temperature for 12–16 hours.

- Quench with water, extract with DCM, and purify via flash chromatography (hexane:ethyl acetate = 4:1) to isolate tert-butyl 3-aminopiperidine-1-carboxylate.

Key Data :

Alternative Piperidine Synthesis via Pyridine Reduction

For piperidine derivatives lacking commercial availability, hydrogenation of pyridine precursors is employed:

Procedure :

- React 3-pyridone with benzyl bromide in ethanol to form N-benzyl-3-pyridinium bromide.

- Reduce with sodium borohydride (NaBH₄) in ethanol to yield N-benzyl-3-hydroxypiperidine.

- Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, followed by Boc protection as above.

Optimization :

- Pd/C (10 wt%) in methanol ensures efficient debenzylation.

- Boc protection under hydrogen atmosphere minimizes side reactions.

Synthesis of N,3-Dimethylthiophene-2-carboxamide

Methylation of Thiophene-2-carboxylic Acid

Step 1: 3-Methylthiophene-2-carboxylic Acid

- Direct C–H methylation is challenging; instead, Friedel-Crafts acylation followed by reduction is preferred.

Procedure :

- React thiophene with acetyl chloride/AlCl₃ to form 3-acetylthiophene.

- Reduce the acetyl group to methyl using LiAlH₄.

Step 2: N-Methylation of the Amide

- Convert 3-methylthiophene-2-carboxylic acid to its acid chloride (SOCl₂, reflux).

- React with methylamine in THF to form N-methyl-3-methylthiophene-2-carboxamide.

Key Data :

Amide Coupling to the Piperidine Core

Carbodiimide-Mediated Coupling

Procedure :

- Activate N,3-dimethylthiophene-2-carboxylic acid (1.2 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

- Add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) and stir at room temperature for 12 hours.

- Purify via flash chromatography (hexane:ethyl acetate = 3:1) to isolate the product.

Key Data :

Schlenk-Type Coupling for Sterically Hindered Amines

For low-yielding reactions, Schlenk techniques under inert atmosphere improve efficiency:

- Use 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent.

- Conduct the reaction in dry DMF with N,N-diisopropylethylamine (DIPEA) as the base.

Optimization :

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 (Boc → amidation) | 3 (preformed amide coupling) |

| Overall Yield | 50–55% | 60–65% |

| Key Challenge | Amide activation efficiency | Availability of preformed amide |

| Purification | Flash chromatography (moderate) | Crystallization (high purity) |

Route B offers superior yields but requires access to N,3-dimethylthiophene-2-carboxamide, which may necessitate additional synthesis steps.

Industrial-Scale Considerations

Cost-Effective Boc Protection

Green Chemistry Approaches

- Catalytic Hydrogenation : Replace NaBH₄ with H₂/Pd-C for reductions to minimize borohydride waste.

- Solvent-Free Amidation : Mechanochemical coupling (ball milling) reduces solvent use.

Analytical Characterization

Spectroscopic Data

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide formation | EDCI, HOBt, DMF, RT, 12h | 60-75% | |

| Boc deprotection | TFA:DCM (1:1), 0°C → RT, 2h | >90% |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet), piperidine ring protons (δ 3.0–4.0 ppm), and thiophene aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Boc carbonyl (~155 ppm), thiophene carbons (~125–140 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. Exact mass confirms molecular formula (e.g., C₁₇H₂₅N₂O₃S requires 337.15 g/mol).

Q. Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (C(CH₃)₃) | 1.42 | Singlet |

| Piperidine CH₂ | 3.2–3.8 | Multiplet |

| Thiophene H | 6.7–7.1 | Doublet |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Classification : Acute toxicity (oral/dermal/inhalation Category 4), requiring "Warning" labels (H312, H332) .

- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid dust generation.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Structural Modifications :

- Biological Assays :

Q. Table 3: Example SAR Modifications

| Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 3-Methylthiophene | 50 nM (Target X) | |

| 3-Fluorothiophene | 120 nM (Target X) |

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine CH₂ vs. thiophene protons) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ACD/Labs) .

- X-ray Crystallography : Confirm stereochemistry if crystalline material is obtainable .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Oxidative Stress Mitigation : Measure ROS scavenging using DCFH-DA fluorescence in cell lines (e.g., HEK-293) .

- Cytotoxicity : MTT assay in cancer vs. normal cells to assess selectivity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced: What strategies stabilize the compound under physiological conditions?

Methodological Answer:

- pH Optimization : Formulate in buffers (pH 6.5–7.5) to prevent Boc group hydrolysis .

- Lyophilization : Prepare stable lyophilized powders with excipients (e.g., mannitol) .

- Protection Strategies : Replace Boc with more stable groups (e.g., Fmoc) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.